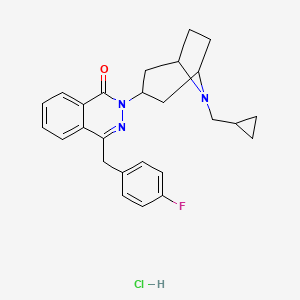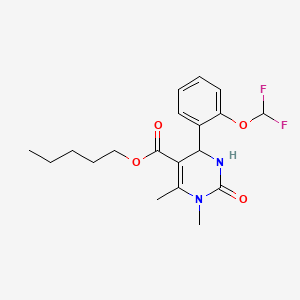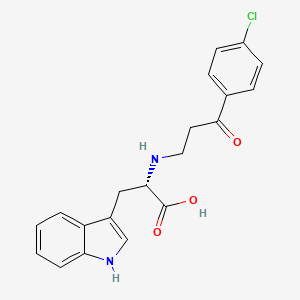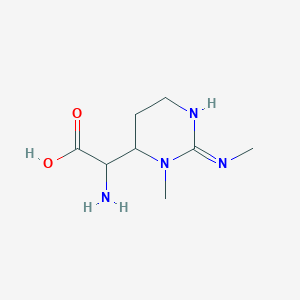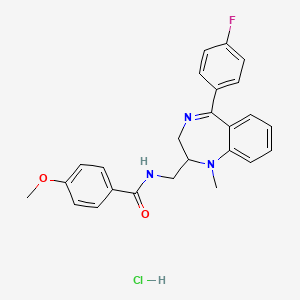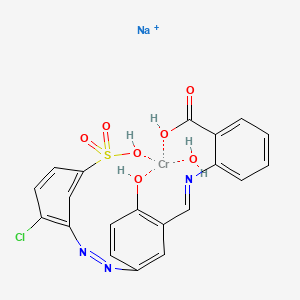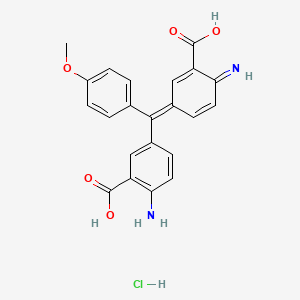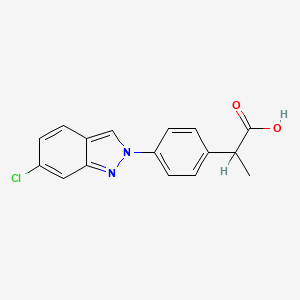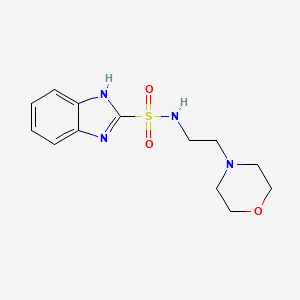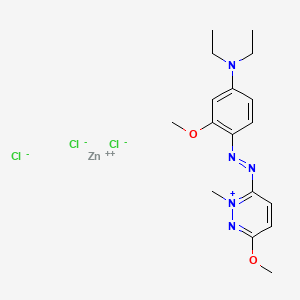
Einecs 303-969-0
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of o-Tolidine dihydrochloride hydrate typically involves multi-step organic synthesis reactions. One common method includes the preparation of 3,3’-dimethylbenzidine dihydrochloride through a series of reactions involving the reduction of nitro compounds and subsequent purification steps . Industrial production methods often require precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
o-Tolidine dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives.
Reduction: It acts as a reducing agent in organic synthesis.
Substitution: It can participate in electrophilic substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
o-Tolidine dihydrochloride hydrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes.
Biology: It may be used in biochemical assays and as a staining agent in microscopy.
Mecanismo De Acción
The mechanism of action of o-Tolidine dihydrochloride hydrate involves its ability to act as a reducing agent and participate in redox reactions. It interacts with molecular targets through electron transfer processes, which can lead to the formation of reactive intermediates and subsequent chemical transformations. The specific pathways involved depend on the reaction conditions and the presence of other reagents .
Comparación Con Compuestos Similares
o-Tolidine dihydrochloride hydrate can be compared with similar compounds such as benzidine and its derivatives. While benzidine is also used in dye synthesis and organic reactions, o-Tolidine dihydrochloride hydrate is unique due to its specific molecular structure, which imparts different reactivity and solubility properties. Other similar compounds include 3,3’-dimethylbenzidine and 4,4’-methylenedianiline, each with distinct applications and chemical behaviors .
Propiedades
Número CAS |
94232-41-4 |
|---|---|
Fórmula molecular |
C17H24Cl3N5O2Zn |
Peso molecular |
502.1 g/mol |
Nombre IUPAC |
zinc;N,N-diethyl-3-methoxy-4-[(6-methoxy-2-methylpyridazin-2-ium-3-yl)diazenyl]aniline;trichloride |
InChI |
InChI=1S/C17H24N5O2.3ClH.Zn/c1-6-22(7-2)13-8-9-14(15(12-13)23-4)18-19-16-10-11-17(24-5)20-21(16)3;;;;/h8-12H,6-7H2,1-5H3;3*1H;/q+1;;;;+2/p-3 |
Clave InChI |
HMYNEAXBLRZOAU-UHFFFAOYSA-K |
SMILES canónico |
CCN(CC)C1=CC(=C(C=C1)N=NC2=[N+](N=C(C=C2)OC)C)OC.[Cl-].[Cl-].[Cl-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




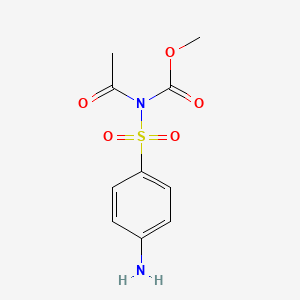
![(Z)-but-2-enedioic acid;3-[4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl]piperazin-1-yl]propan-1-ol](/img/structure/B12717412.png)
